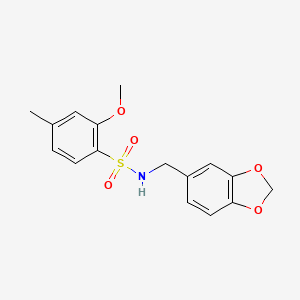

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-11-3-6-16(15(7-11)20-2)23(18,19)17-9-12-4-5-13-14(8-12)22-10-21-13/h3-8,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKVOQPDAPWBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target various tyrosine kinases, includingc-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These kinases play crucial roles in cell growth, differentiation, and survival.

Mode of Action

It is known that similar compounds act astyrosine kinase inhibitors . They bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group from ATP to the protein substrate. This inhibits the activation of the kinase and its downstream signaling pathways.

Biochemical Pathways

PI3K/AKT/mTOR and MAPK/ERK pathways . These pathways regulate cell growth, survival, and metabolism.

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins. The inhibition of these enzymes can lead to anti-inflammatory and analgesic effects. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. It influences cell signaling pathways by modulating the activity of key proteins and enzymes, thereby affecting gene expression and cellular metabolism. The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins. Additionally, it can modulate the activity of other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses. The inhibition of COX enzymes and modulation of cell signaling pathways are key aspects of the compound’s molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its inhibitory effects on COX enzymes and its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher dosages, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters and can bind to plasma proteins, affecting its distribution and bioavailability. Once inside the cells, the compound can accumulate in specific organelles, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a methoxy group , and a sulfonamide group . Its molecular formula is , and it has a molecular weight of approximately 345.39 g/mol. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is suggested that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound may exhibit anti-inflammatory properties.

Key Mechanisms:

- Inhibition of COX Enzymes : This leads to reduced prostaglandin synthesis, thereby alleviating inflammation.

- Antioxidant Activity : The presence of methoxy and hydroxy groups enhances its ability to scavenge free radicals.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures showed significant inhibitory effects on MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.2 - 5.3 |

| Hydroxy-substituted derivative | MCF-7 | 3.1 |

| Benzimidazole derivative | HCT 116 | 3.7 |

Antibacterial Activity

The compound also exhibits antibacterial properties. In one study, hydroxy-substituted derivatives demonstrated strong antibacterial activity against Gram-positive strains such as Enterococcus faecalis with MIC values around 8 µM .

Case Studies and Research Findings

- Anticancer Studies :

- Inflammation Models :

- Oxidative Stress :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

N-(1,3-Benzodioxol-5-yl)-4-methoxybenzenesulfonamide ()

- Structural Differences : The benzodioxole group is directly attached to the sulfonamide nitrogen, lacking the methylene bridge present in the target compound. The aromatic sulfonyl group is substituted with a single methoxy group at the 4-position.

- The 4-methoxy substituent (vs. 2-methoxy-4-methyl in the target) alters electronic and steric properties, which could influence solubility or target affinity.

N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide ()

- Structural Differences : The sulfonamide nitrogen is linked to a benzimidazolone ring instead of a benzodioxole. The aromatic sulfonyl group has a 4-methoxy substituent.

- Implications : The benzimidazolone core introduces hydrogen-bonding capabilities (via the carbonyl group) distinct from the benzodioxole’s ether oxygen. This may enhance crystallinity or alter pharmacokinetic properties.

Acetamide Derivatives ()

- Example: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

- Structural Differences : Replaces the sulfonamide with an acetamide group and incorporates a thio-linked oxadiazole ring.

- Implications : Acetamides generally exhibit weaker hydrogen-bonding capacity compared to sulfonamides, which may reduce target binding efficiency. The oxadiazole moiety introduces additional heterocyclic interactions.

Physicochemical Properties

Melting Points

| Compound Type | Melting Point (°C) | Reference |

|---|---|---|

| Target Compound | Not reported | - |

| Acetamide derivatives () | 96–148 | |

| Sulfonamide () | Not reported |

The acetamide derivatives exhibit a wide melting point range, likely due to variations in heterocyclic substituents and packing efficiency. Sulfonamides typically have higher melting points than acetamides due to stronger intermolecular forces.

Spectral Data

- NMR Shifts :

- Benzodioxole protons in the target compound are expected to resonate near δ 6.7–7.0 (aromatic), while the methylene group (CH₂) linking the benzodioxole to the sulfonamide would appear at δ 4.0–4.5 .

- In acetamide analogs (), the thioacetamide protons (CH₂-S) resonate at δ 3.8–4.2, and oxadiazole carbons show distinct ¹³C shifts (e.g., δ 165–170 for C=O/N) .

Crystallographic and Hydrogen-Bonding Analysis

- Crystallography Tools : SHELX programs () and ORTEP-3 () are widely used for structural determination. The target compound’s crystal structure (if solved) would benefit from graph set analysis () to classify hydrogen-bonding patterns.

- Hydrogen Bonding : Sulfonamides form robust N–H···O and S=O···H bonds, whereas acetamides rely on weaker N–H···O interactions. This difference impacts crystal packing and solubility .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a benzodioxole-methylamine derivative with a substituted benzenesulfonyl chloride. Key steps include:

- Amine activation : Use of bases like triethylamine or DIPEA to deprotonate the amine group .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure sulfonamide .

- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate formation. Temperature control (0–25°C) minimizes side reactions like sulfonate ester formation .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Analytical techniques :

- NMR : and NMR confirm substitution patterns (e.g., methoxy at C2, methyl at C4) .

- Mass spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks matching the formula .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro screening :

- Enzyme inhibition : Assays against cyclooxygenase (COX) or carbonic anhydrase isoforms, given the sulfonamide moiety’s known interactions .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Tools : Use SHELX for structure solution and refinement , and ORTEP-3 for visualizing hydrogen-bonding networks .

- Challenges :

- Disorder in benzodioxole ring : Apply restraints to thermal parameters during refinement .

- Packing interactions : Graph-set analysis (e.g., motifs) identifies dominant hydrogen bonds influencing crystal stability .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or carbonic anhydrase IX (PDB: 3IAI) .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor, benzodioxole as a hydrophobic anchor) .

Q. How can contradictory bioactivity data from different assays be reconciled?

- Case study : Discrepancies in IC values (e.g., 2.3 μM vs. 8.7 μM in COX-2 assays) may arise from:

- Assay conditions : Differences in pH, ionic strength, or co-solvents (DMSO concentration ≤0.1% recommended) .

- Protein isoforms : Confirm target specificity (e.g., COX-2 vs. COX-1) via Western blotting .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.